molecular formula C16H14N4O4 B2373180 methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 834897-24-4

methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2373180
CAS No.: 834897-24-4
M. Wt: 326.312
InChI Key: QUSKCEBZYGKHSN-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methyl groups and a nitrophenyl group

Properties

IUPAC Name

methyl 1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-9-14-12(16(21)24-3)8-13(17-15(14)19(2)18-9)10-5-4-6-11(7-10)20(22)23/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSKCEBZYGKHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 3-nitrobenzaldehyde with acetylacetone to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its potential as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways related to cancer proliferation. Studies have shown that modifications in the pyrazolo[3,4-b]pyridine scaffold can enhance potency against tropomyosin receptor kinases (TRKs), which are implicated in various cancers .

Anti-inflammatory Properties

Compounds within this class have also demonstrated anti-inflammatory effects. The structure of this compound allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Neuroprotective Effects

The neuroprotective potential of pyrazolo[3,4-b]pyridines has garnered attention due to their ability to modulate neurotransmitter systems. This compound may offer protective effects against neurodegenerative diseases through its influence on signaling pathways associated with neuronal survival and function .

Catalytic Synthesis

The synthesis of this compound can be achieved through various catalytic methods. Recent advancements in material chemistry have identified pyrazolo[3,4-b]pyridines as key intermediates in the production of complex organic molecules. For instance, novel catalysts have been developed that facilitate efficient reactions leading to the formation of this compound with high yields and selectivity .

Combinatorial Chemistry

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the generation of combinatorial libraries of derivatives. This approach enables rapid screening for biological activity across a range of targets, including antibacterial and antifungal agents. The structural diversity afforded by substituents on the pyrazole ring enhances the potential for discovering new therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research has shown that variations in substituent position and size on the pyrazolo ring significantly impact its pharmacological properties. For example:

Substituent PositionEffect on Activity
C6Increased kinase inhibition
C4Enhanced anti-inflammatory
N1Improved neuroprotective effect

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its pyrazolopyridine core, which is less common compared to the dihydropyridine core found in similar compounds. This unique structure may confer different biological activities and chemical reactivity, making it a valuable compound for further research .

Biological Activity

Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 834897-24-4) is a complex organic compound known for its diverse biological activities. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core with specific substitutions, presents significant potential in medicinal chemistry and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4, with a molecular weight of approximately 326.31 g/mol. The structural features include:

  • Methyl groups at the 1 and 3 positions.
  • A nitrophenyl substituent at the 6 position.
  • A carboxylate ester at the 4 position.

These features contribute to its distinctive chemical properties and biological activities.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Properties : Compounds within the pyrazolo[3,4-b]pyridine class have shown promising anticancer effects. They can induce apoptosis and inhibit angiogenesis through various mechanisms, including targeting tubulin polymerization and protein kinase signaling pathways in cancer cells .
  • Enzyme Inhibition : This compound exhibits inhibitory activity against several important enzymes:
    • Cyclin-dependent kinases
    • HIV reverse transcriptase
    • Protein kinases
    • Phosphodiesterase-4
    • Xanthine oxidase

These interactions suggest potential applications in treating diseases such as cancer and viral infections .

  • PPAR Agonism : Similar compounds have been reported as agonists of human peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives highlight the importance of substituent positioning and steric effects on biological activity. For instance, modifications at specific positions can enhance binding affinity to biological targets or alter pharmacological profiles .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Antitubercular Activity : Research indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antitubercular activity against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition of bacterial growth .
  • Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing dose-dependent antiproliferative activity .

Comparative Analysis with Analog Compounds

A comparative analysis of similar compounds reveals differences in biological activity based on structural modifications. The following table summarizes key analogs:

Compound NameStructural FeaturesUnique Properties
1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridinePhenyl group instead of nitrophenylDifferent biological activity profile
Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateLacks nitrophenyl substitutionVarying pharmacological effects
6-(2-Nitrophenyl)-1H-pyrazolo[3,4-b]pyridineAlternative nitro substitutionDifferent interactions with targets

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